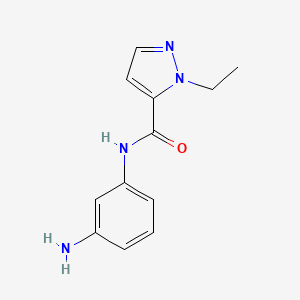

N-(3-aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Description

N-(3-Aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a pyrazole-based compound characterized by a five-membered heterocyclic pyrazole ring substituted with an ethyl group at position 1 and a carboxamide group at position 5. The carboxamide moiety is further linked to a 3-aminophenyl group, introducing a primary amine at the meta position of the benzene ring. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

N-(3-aminophenyl)-2-ethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-2-16-11(6-7-14-16)12(17)15-10-5-3-4-9(13)8-10/h3-8H,2,13H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUVPZSOVYADPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601226077 | |

| Record name | N-(3-Aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601226077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957261-69-7 | |

| Record name | N-(3-Aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957261-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601226077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 3-aminophenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. This intermediate is then reacted with ethyl chloroformate to introduce the carboxamide group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or pyrazole ring are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or reduced derivatives.

Substitution: Formation of substituted phenyl or pyrazole derivatives.

Scientific Research Applications

Chemistry

N-(3-aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide serves as a building block in the synthesis of more complex molecules. Its unique structure allows for the development of new materials and catalysts. The compound's stability makes it suitable for various chemical transformations, enhancing its utility in synthetic organic chemistry.

Biology

In biological research, this compound has been investigated as a biochemical probe to study enzyme interactions and cellular processes. Its ability to modulate enzyme activity opens avenues for exploring metabolic pathways and cellular signaling mechanisms.

Medicine

The compound is being explored for its therapeutic properties , including:

- Anti-inflammatory : Exhibits potential in reducing inflammation through inhibition of pro-inflammatory cytokines.

- Analgesic : Investigated for pain relief properties comparable to standard analgesics.

- Anticancer : Early studies suggest it may inhibit cancer cell proliferation, making it a candidate for further oncology research.

Case Study 1: Anti-inflammatory Activity

In a study evaluating anti-inflammatory effects, derivatives of pyrazole were synthesized and tested against carrageenan-induced paw edema in rats. Compounds derived from this compound exhibited significant inhibition rates (up to 84%) compared to standard drugs like diclofenac (86.72%) at similar concentrations .

Case Study 2: Anticancer Properties

Research into the anticancer potential of this compound revealed that it can inhibit cancer cell lines through apoptosis induction mechanisms. The compound's interaction with specific molecular targets involved in cell cycle regulation is currently under investigation, with preliminary results indicating promising activity against breast cancer cells .

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Halogen vs. Amino Substitutions

- N-(3-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide (): The 3-fluorophenyl group replaces the 3-aminophenyl moiety. Fluorine’s electronegativity increases the ring’s electron-withdrawing character, reducing hydrogen-bonding capacity compared to the amino group. Methyl at position 1 (vs.

N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide ():

- Chlorine at the phenyl meta position and trifluoromethyl at pyrazole position 5.

- The trifluoromethyl group is strongly electron-withdrawing, which may stabilize the pyrazole ring and alter binding affinity in target proteins.

- Substitution at pyrazole position 3 (vs. 5) modifies spatial orientation, impacting ligand-receptor interactions .

Methoxy vs. Amino Substitutions

- 4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide (): A methoxy group replaces the amino group on the phenyl ring. Methoxy’s electron-donating nature increases ring electron density, contrasting with the amino group’s dual electron-donating (resonance) and withdrawing (inductive) effects. The 4-amino substitution on the pyrazole introduces an additional hydrogen-bonding site, absent in the target compound .

Variations in Pyrazole Core Substitutions

Alkyl Group Modifications

- N-(2-Aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (): Ethyl group retained at position 1, but a trifluoromethyl group at position 3 replaces the hydrogen in the target compound. Trifluoromethyl enhances hydrophobicity and metabolic resistance but may introduce steric hindrance. The 2-aminoethyl side chain (vs. 3-aminophenyl) increases flexibility and solubility .

1-(3-Chlorophenyl)-N-ethyl-5-methoxy-1H-pyrazole-3-carboxamide ():

Physicochemical and Pharmacokinetic Implications

| Compound | Molecular Weight | Key Substituents | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|

| This compound | 260.29 | 3-NH₂, 1-ethyl | ~2.1 | 2 (NH₂, CONH) | 3 (CONH, pyrazole N) |

| N-(3-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide | 249.25 | 3-F, 1-methyl | ~2.8 | 1 (CONH) | 3 |

| N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide | 333.72 | 3-Cl, 1-methyl, 5-CF₃ | ~3.5 | 1 (CONH) | 4 |

| 4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide | 260.29 | 4-NH₂ (pyrazole), 3-OCH₃ | ~1.9 | 3 (NH₂, CONH) | 4 |

- Lipophilicity (logP): Halogenated analogs (e.g., 3-F, 3-Cl) exhibit higher logP values due to increased hydrophobicity, whereas amino or methoxy groups reduce logP .

Biological Activity

N-(3-aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.

1. Overview of Pyrazole Derivatives

Pyrazoles are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The structural diversity of pyrazole derivatives allows for the modification of their pharmacological profiles, making them suitable candidates for drug development .

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

2.1 Anti-inflammatory Activity

Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to this compound have shown significant inhibition of these cytokines at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

2.2 Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives exhibit antimicrobial properties against a range of pathogens. For example, derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

2.3 Anticancer Potential

this compound has been evaluated for its anticancer properties. In vitro studies suggest that it may induce cytotoxicity in cancer cell lines, such as A549 (lung adenocarcinoma), by disrupting cellular proliferation pathways .

3. Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by its structural modifications. Variations in substituents on the pyrazole ring significantly affect its biological activity:

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Enhance AChE inhibitory activity |

| Bulky substituents | Decrease potency against targets |

| Free amino groups | Increase cytotoxicity |

These insights into SAR are crucial for designing more potent analogs .

4. Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

4.1 Anti-inflammatory Studies

In a carrageenan-induced edema model, pyrazole derivatives demonstrated significant anti-inflammatory effects, with some compounds achieving up to 78% inhibition at specific time points .

4.2 Antimicrobial Testing

A series of pyrazole compounds were screened against various microbial strains, revealing that certain derivatives possess strong antibacterial activity comparable to conventional antibiotics .

4.3 Anticancer Activity

In vitro assays have shown that this compound can induce apoptosis in cancer cells, with IC50 values indicating effective concentration ranges for therapeutic applications .

5. Conclusion

This compound represents a promising candidate in the field of medicinal chemistry due to its multifaceted biological activities. Ongoing research into its mechanisms and structure-function relationships will likely yield valuable insights for future drug development efforts targeting inflammatory diseases, infections, and cancer.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide, and what challenges arise during synthesis?

- Methodology : Pyrazole carboxamide derivatives are typically synthesized via cyclocondensation of hydrazines with β-keto esters or via coupling reactions. For example, similar compounds (e.g., pyrazole-based factor Xa inhibitors) are synthesized using multi-step processes involving condensation of arylhydrazines with diketones or cyanoacetates, followed by functionalization of the pyrazole core . Challenges include optimizing reaction conditions (e.g., solvent choice, temperature) to improve yields and managing the low solubility of intermediates, which may require derivatization (e.g., esterification) for purification .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodology :

- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths, angles, and molecular packing. For example, pyrazole derivatives like 1-[(6-chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide were structurally resolved using SC-XRD (monoclinic system, P21/n space group) .

- Spectroscopy : NMR (¹H/¹³C) and IR confirm functional groups (e.g., carboxamide NH stretch at ~3300 cm⁻¹, pyrazole ring vibrations) .

- Mass spectrometry : High-resolution MS validates molecular formula (e.g., C₁₂H₁₅N₅O for the target compound).

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodology :

- Enzyme inhibition assays : Fluorogenic or chromogenic substrates measure inhibition of target enzymes (e.g., factor Xa inhibition assays using purified human enzymes, IC₅₀ determination) .

- Cellular assays : Cytotoxicity screening (e.g., MTT assay) in relevant cell lines (e.g., cancer, endothelial cells) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced potency and selectivity?

- Methodology :

- Substituent modification : Replace the 3-aminophenyl group with bioisosteres (e.g., benzisoxazole in razaxaban) to improve target binding .

- Solubility enhancement : Introduce polar groups (e.g., hydroxyl, amine) or formulate as prodrugs (e.g., ester derivatives) to address low aqueous solubility .

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes), plasma protein binding (e.g., equilibrium dialysis), and permeability (e.g., Caco-2 assays) to prioritize analogs .

Q. What computational strategies are effective for elucidating the binding mechanism of this compound with its target?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to model interactions (e.g., hydrogen bonds between the carboxamide group and catalytic residues of factor Xa) .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess stability of binding poses and identify key residues .

Q. How can contradictory data in enzyme inhibition studies (e.g., varying IC₅₀ values across assays) be resolved?

- Methodology :

- Assay standardization : Control variables like buffer pH, ionic strength, and enzyme concentration .

- Orthogonal validation : Confirm activity using alternative methods (e.g., surface plasmon resonance vs. fluorogenic assays) .

- Cofactor dependency : Test if activity requires cofactors (e.g., Ca²⁺ for factor Xa) that may differ between experimental setups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.